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N2-Ethyl-2'-deoxyguanosine - 101803-03-6

N2-Ethyl-2'-deoxyguanosine

Catalog Number: EVT-1170358
CAS Number: 101803-03-6
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a DNA adduct, a type of DNA damage where a chemical group becomes covalently bound to DNA. It is formed by the reaction of acetaldehyde, a metabolite of ethanol, with the N2 position of guanine in DNA [, , ]. This adduct is considered a significant biomarker for alcohol-associated cancers [].

N2-Ethylidene-2'-deoxyguanosine

Compound Description: N2-Ethylidene-2'-deoxyguanosine is a DNA adduct formed by the reaction of acetaldehyde with the N2 position of guanine. This adduct is relatively unstable in its free form but exhibits greater stability when incorporated into DNA. [] Research suggests that N2-Ethylidene-2'-deoxyguanosine represents a significant DNA adduct formed in the liver due to acetaldehyde exposure. Notably, individuals with an Aldh2 deficiency exhibit a higher risk of N2-Ethylidene-2'-deoxyguanosine formation. []

7,8-Dihydro-8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP)

Compound Description: 7,8-Dihydro-8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) is an oxidized form of the nucleotide dGTP, considered a marker of oxidative DNA damage. [] Studies show that mammalian DNA polymerases alpha and delta incorporate 8-oxo-dGTP into DNA at a lower frequency compared to N2-Ethyl-2'-deoxyguanosine triphosphate. []

N2-Ethyl-2'-deoxyguanosine triphosphate (N2-ethyl-dGTP)

Compound Description: N2-Ethyl-2'-deoxyguanosine triphosphate (N2-ethyl-dGTP), a modified nucleotide, forms through the reaction between acetaldehyde and dGTP. [] This compound can be incorporated into DNA during replication, primarily opposite cytosine (dC). [] Research demonstrates the efficient incorporation of N2-ethyl-dGTP by mammalian DNA polymerases alpha and delta, potentially leading to mutations and contributing to alcohol- and acetaldehyde-induced cancers. [, ]

Relevance: N2-Ethyl-2'-deoxyguanosine triphosphate is the triphosphate form of N2-Ethyl-2'-deoxyguanosine. Once incorporated into DNA, it becomes N2-Ethyl-2'-deoxyguanosine. [] This relationship underscores the potential for N2-Ethyl-2'-deoxyguanosine formation via two different pathways: direct reaction of acetaldehyde with DNA or incorporation of N2-ethyl-dGTP during DNA synthesis.

C8-(1-Hydroxyethyl)guanine

Compound Description: C8-(1-Hydroxyethyl)guanine is a DNA and RNA adduct found in the liver of both control and ethanol-treated rats. [] It is postulated that this adduct may be generated by DNA attack by products of basal lipid peroxidation. [] While this adduct is found at higher levels in RNA than in DNA, it is noteworthy that the levels do not significantly increase after acute ethanol exposure. []

N7-(2-Hydroxyethyl)guanine

Compound Description: N7-(2-Hydroxyethyl)guanine is a guanine adduct found at basal levels in DNA, comparable to the levels of N2-Ethyl-2'-deoxyguanosine and C8-(1-Hydroxyethyl)guanine. [] Although the exact origin of this adduct is not fully understood, it is believed to be endogenous, possibly originating from lipid peroxidation. []

Relevance: N7-(2-Hydroxyethyl)guanine serves as another example of a guanine adduct found at basal levels in DNA. Its comparison to N2-Ethyl-2'-deoxyguanosine highlights the presence of various background DNA modifications that occur naturally. []

α-Methyl-γ-hydroxy-1,N2-propano-2'-deoxyguanosine (α-Me-γ-OH-PdG)

Compound Description: α-Methyl-γ-hydroxy-1,N2-propano-2'-deoxyguanosine (α-Me-γ-OH-PdG) is a DNA adduct derived from acetaldehyde. [] Unlike N2-ethylidene-dG, its formation in mouse liver DNA did not exhibit an alcohol- or Aldh2 genotype-dependent increase. []

Classification

N2-Ethyl-2'-deoxyguanosine belongs to the class of nucleoside analogs, specifically modified forms of deoxyguanosine. It is categorized as a DNA adduct, which refers to a compound formed when a chemical binds to DNA, potentially disrupting normal cellular functions.

Synthesis Analysis

The synthesis of N2-ethyl-2'-deoxyguanosine typically involves several steps, starting from 2'-deoxyguanosine. One common method includes the reaction of deoxyguanosine with acetaldehyde under acidic conditions. The following outlines the synthesis process:

  1. Protection of Functional Groups: The hydroxyl groups on the sugar moiety and the amino group on the guanine base are protected to prevent side reactions.
  2. Formation of the Adduct: Acetaldehyde is introduced, which reacts with the amino group at the N2 position of deoxyguanosine, forming N2-ethyl-2'-deoxyguanosine.
  3. Deprotection: After the reaction, protective groups are removed to yield the final product.

Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. For example, reactions are often conducted in methanol or aqueous solutions at controlled temperatures to optimize product formation and minimize degradation.

Molecular Structure Analysis

N2-Ethyl-2'-deoxyguanosine has a complex molecular structure characterized by:

The presence of the ethyl group alters hydrogen bonding capabilities and steric interactions, which can affect how this nucleoside interacts with DNA polymerases during replication.

Chemical Reactions Analysis

N2-Ethyl-2'-deoxyguanosine participates in various chemical reactions:

  1. Incorporation into DNA: It can be incorporated into DNA during replication when present as a triphosphate (N2-ethyl-2'-deoxyguanosine triphosphate). Kinetic studies show that it is incorporated opposite cytosine during DNA synthesis by mammalian DNA polymerases.
  2. Mutagenesis: The incorporation of this adduct can lead to mispairing during DNA replication, resulting in G to C and G to T mutations, which are significant in understanding its role in carcinogenesis.
  3. Decomposition: Under certain conditions, N2-ethyl-2'-deoxyguanosine can decompose back into its precursors or form additional products that may also engage in mutagenic processes.
Mechanism of Action

The mechanism by which N2-ethyl-2'-deoxyguanosine exerts its effects involves:

  1. Formation of Adducts: Acetaldehyde reacts with deoxyguanosine to form N2-ethyl-2'-deoxyguanosine adducts within DNA.
  2. Replication Interference: During DNA replication, these adducts can mispair with incoming nucleotides, particularly during synthesis catalyzed by various DNA polymerases. This mispairing can lead to mutations being incorporated into the genome.
  3. Mutational Outcomes: Studies indicate that these mutations may contribute to genomic instability and cancer development due to their potential to disrupt normal cellular processes.
Physical and Chemical Properties Analysis

The physical and chemical properties of N2-ethyl-2'-deoxyguanosine include:

  • Appearance: Typically appears as a pale yellow powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.
  • Stability: While stable when incorporated into DNA, it may be less stable in its free nucleoside form, particularly under acidic or basic conditions.

Relevant Data

The melting point and specific solubility characteristics may vary based on purity and preparation methods but are generally consistent with those observed for other nucleoside analogs.

Applications

N2-Ethyl-2'-deoxyguanosine has several scientific applications:

  1. Cancer Research: It serves as a model compound for studying the effects of alcohol metabolism on DNA integrity and mutagenesis.
  2. Synthetic Biology: Used in research involving DNA synthesis where modified nucleotides are required for studying enzyme mechanisms or developing therapeutic agents.
  3. Diagnostic Tools: Its detection in biological samples (e.g., urine) serves as a biomarker for exposure to acetaldehyde and related risk factors for diseases associated with alcohol consumption.
  4. Pharmaceutical Development: Investigated for potential applications in designing anti-cancer drugs targeting pathways affected by alkylating agents.
Chemical Structure and Physicochemical Properties of N2-Ethyl-2'-deoxyguanosine

Molecular Composition and Structural Characterization

N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a structurally modified deoxyguanosine derivative formed by the alkylation of the exocyclic amino group (N² position) of the guanine base with an ethyl group (–CH₂CH₃). Its molecular formula is C₁₂H₁₇N₅O₄, with a molecular weight of 295.30 g/mol, distinguishing it from the native deoxyguanosine molecule (C₁₀H₁₃N₅O₄; 267.24 g/mol) [1] [4]. The ethyl adduction occurs specifically at the N² position, preserving the imidazole and pyrimidine rings of the purine base but altering its hydrogen-bonding capacity and steric profile. This modification does not affect the sugar moiety's β-D-2'-deoxyribofuranose structure, maintaining the C1'-N9 glycosidic bond characteristic of canonical purine nucleosides [1] [10].

Spectroscopic and crystallographic analyses confirm that the ethyl group introduces significant steric bulk in the major groove of DNA. The SMILES notation (CCNC1=Nc2c(ncn2[C@H]3CC@HC@@HO3)C(=O)N1) and InChI key (VOKQFDULHQUWAV-XLPZGREQSA-N) provide precise descriptors of its atomic connectivity and stereochemistry [1]. Nuclear magnetic resonance (NMR) studies reveal altered chemical shifts at the N² position and adjacent atoms, confirming electronic redistribution within the guanine ring system. Quantum mechanical modeling suggests this adduct adopts syn and anti conformations about the glycosidic bond, with the syn conformation predominating in duplex DNA due to steric clashes between the ethyl group and the sugar moiety [3] [9].

Table 1: Atomic-Level Characterization of N2-Ethyl-2'-deoxyguanosine

PropertySpecification
Molecular FormulaC₁₂H₁₇N₅O₄
Molecular Weight295.30 g/mol
SMILES NotationCCNC1=Nc2c(ncn2[C@H]3CC@HC@@HO3)C(=O)N1
InChI KeyVOKQFDULHQUWAV-XLPZGREQSA-N
Glycosidic Bond Anglesyn (≈70°) and anti (≈110°) conformations
Modification SiteN² position of guanine (major groove orientation)

Stability and Solubility Under Physiological Conditions

N2-Ethyl-2'-deoxyguanosine exhibits moderate aqueous solubility (>5 mg/mL in water at 25°C), comparable to native deoxyguanosine, facilitating its handling in experimental systems [1]. Its stability profile, however, reveals context-dependent variations. In purified solid form, it appears as a white to off-white powder that remains stable for extended periods when stored desiccated at 2–8°C. Under physiological conditions (pH 7.4, 37°C), the adduct demonstrates considerable stability within DNA duplexes, with a half-life exceeding 24 hours [5] [8]. This persistence enables its accumulation in tissues and detection in biomonitoring studies.

The adduct’s chemical reactivity is influenced by pH and redox conditions. Acidic environments (pH <5) promote depurination due to protonation at N7 of the guanine ring, accelerating glycosidic bond cleavage. Conversely, alkaline conditions (pH >9) do not degrade the ethyl linkage but may alter the sugar pucker conformation. The ethyl group itself exhibits no hydrolytic susceptibility under physiological conditions, contributing to the adduct’s longevity in biological matrices [5] [8]. Spectrophotometric analysis shows altered UV absorption maxima (λₘₐₓ ≈ 255 nm at pH 1) compared to deoxyguanosine (λₘₐₓ ≈ 252 nm at pH 7), reflecting electronic perturbations in the chromophore [4] [6].

In biological systems, the adduct’s stability allows for reliable quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Its hydrophilic interaction chromatography (HILIC) behavior facilitates separation from unmodified nucleosides, with characteristic mass transitions at m/z 296.1 → 180.1 providing analytical specificity [8].

Comparative Analysis with Native 2'-Deoxyguanosine

The ethyl modification at the N² position induces significant deviations from native deoxyguanosine in biochemical behavior while retaining overall structural similarity:

  • Hydrogen-Bonding Capacity: The ethyl group sterically occludes the Hoogsteen edge of guanine, abolishing its ability to act as a hydrogen bond acceptor at N7 and O6. Watson-Crick pairing with cytosine remains possible but with reduced thermodynamic stability. Molecular dynamics simulations indicate a 30–40% decrease in hydrogen-bond strength in the dG:dC pair upon ethylation, increasing mispairing frequencies during replication [3] [9].

  • Thermodynamic Stability: DNA duplexes containing N2-Et-dG exhibit melting temperature (Tₘ) reductions of 5–8°C compared to unmodified counterparts, depending on sequence context. This destabilization arises from both hydrophobic disruption of base stacking and altered hydration patterns in the major groove. Notably, the ethyl group creates a localized hydrophobic patch that repels water molecules typically bridging DNA and proteins [3] [9].

  • Polymerase Interactions: Steady-state kinetic analyses reveal divergent handling by polymerases. Mammalian replicative DNA polymerases (pol α and pol δ) incorporate N2-ethyl-dGTP opposite dC with frequencies only 37–400 times lower than dGTP—significantly higher than the discrimination observed with oxidative lesions like 8-oxo-dGTP (320-fold lower than N2-Et-dGTP) [2]. Extension past the lesion is moderately impaired (3.8–6.3-fold reduction), contrasting with profound blockage by some bulky adducts. Translesion synthesis polymerases like pol η exhibit enhanced bypass efficiency, contributing to error-prone replication [3].

  • Transcriptional Effects: Unlike replicative polymerases, multisubunit RNA polymerases (RNAPs) experience strong blockage at N2-Et-dG sites. Mammalian RNAPII exclusively incorporates cytidine monophosphate (CMP) opposite the lesion but stalls elongation, reducing CTP incorporation by ≈1500-fold. This contrasts with T7 RNAP (single subunit), which fails to incorporate any nucleotide opposite the adduct. Structural modeling suggests the ethyl group clashes with the "trigger loop" of RNAPII, explaining transcriptional arrest [1] [9].

Table 2: Functional Comparison of N2-Ethyl-2'-deoxyguanosine and 2'-Deoxyguanosine

PropertyN2-Ethyl-2'-deoxyguanosine2'-Deoxyguanosine
Molecular Weight295.30 g/mol267.24 g/mol
Hydrogen Bond Donors4 (increased steric hindrance)3 (unobstructed)
Melting Temp Depression5–8°C (in duplex DNA)Reference (no depression)
dNTP Insertion Frequency (pol δ)37-fold ↓ vs dGTPReference (100%)
Transcription Blockage (RNAPII)Strong blockage (1500-fold ↓ CTP incorporation)Minimal effect
Primary Pairing PartnerdC (with reduced fidelity)dC (high fidelity)

This comprehensive physicochemical profile establishes N2-ethyl-2'-deoxyguanosine as a structurally stable but functionally disruptive DNA lesion with distinct biochemical handling compared to its unmodified counterpart.

Properties

CAS Number

101803-03-6

Product Name

N2-Ethyl-2'-deoxyguanosine

IUPAC Name

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1

InChI Key

VOKQFDULHQUWAV-XLPZGREQSA-N

SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Synonyms

N2-Ethyl-2’-deoxyguanosine

Canonical SMILES

CCNC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

CCNC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

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